dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Brand Name: Vulcanchem
CAS No.: 931418-92-7
VCID: VC2864619
InChI: InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4
SMILES: CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl
Molecular Formula: C36H44Cl4N6S2Zn
Molecular Weight: 832.1 g/mol

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride

CAS No.: 931418-92-7

Cat. No.: VC2864619

Molecular Formula: C36H44Cl4N6S2Zn

Molecular Weight: 832.1 g/mol

* For research use only. Not for human or veterinary use.

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride - 931418-92-7

Specification

CAS No. 931418-92-7
Molecular Formula C36H44Cl4N6S2Zn
Molecular Weight 832.1 g/mol
IUPAC Name dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Standard InChI InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4
Standard InChI Key MKLBAKXCEQNMBC-UHFFFAOYSA-J
SMILES CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl
Canonical SMILES CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl

Introduction

Chemical Identity and Nomenclature

The compound dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride represents a complex chemical structure built upon the phenothiazine scaffold. It is registered with CAS number 931418-92-7 and has several alternative identifiers in chemical databases . This specialized chemical is part of the broader class of phenothiazine derivatives that have significant biological activities and applications across multiple scientific fields .

The nomenclature of this compound reflects its complex structure, incorporating both the organic phenothiazine component and its coordination with zinc. The systematic naming follows IUPAC conventions for coordination compounds, indicating the presence of dichlorozinc moiety combined with the substituted phenothiazine component .

Alternative Names and Identifiers

The compound is frequently referenced by several names in scientific literature, with the most common being 1,9-Dimethyl-Methylene Blue zinc chloride double salt. This simplification helps in practical laboratory communications while maintaining the essential identifying characteristics of the compound .

Identifier TypeValue
CAS Number931418-92-7
Molecular Weight416.05 g/mol
PubChem CID71312674
Parent CompoundMethylene blue cation (CID 4139)

Chemical Structure and Properties

The chemical structure of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride features a phenothiazine core with specific functional group modifications that enhance its properties as a specialized dye .

Structural Components

The compound consists of several key structural components that define its chemical identity and functional properties:

  • Phenothiazine core: A tricyclic structure consisting of two benzene rings joined by a sulfur atom and a nitrogen atom, which serves as the fundamental scaffold .

  • Dimethylamino substituents: Located at specific positions on the aromatic rings, enhancing the dye's properties and binding characteristics .

  • Zinc coordination: The coordination with zinc chloride creates a double salt structure that modifies the electronic properties of the compound.

Physical and Chemical Properties

Physically, the compound manifests as a dark blue crystalline solid, characteristic of many phenothiazine-based dyes . The coordination with zinc modifies its solubility profile and stability compared to the parent methylene blue compound.

PropertyDescription
Physical StateDark blue crystalline solid
Molecular FormulaComplex (includes C₃₁H₃₄Cl₂N₆S₂Zn components)
Dye ContentApproximately 80%
SolubilityVariable in different solvents; typically prepared in aqueous solutions for laboratory use

Synthesis and Production Methods

The synthesis of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride involves specialized chemical processes that build upon the fundamental phenothiazine chemistry established since the late 19th century .

Synthetic Routes

While the specific synthetic pathways for this compound may vary between manufacturers, the general approach involves modification of the phenothiazine core through a series of chemical transformations, followed by coordination with zinc chloride. The process builds upon the historical synthesis methods developed by Bernthsen in 1883, which involved the reaction of diphenylamine with sulfur, though modern syntheses rely on more sophisticated approaches involving cyclization of 2-substituted diphenyl sulfides .

Industrial Production

Industrial production of this compound typically involves optimized reaction conditions designed to achieve high yield and purity. The manufacturing process includes careful purification steps to ensure the final product meets the required specifications, particularly regarding dye content (typically 80%). Quality control measures are essential in ensuring batch-to-batch consistency for research applications.

Biological Activity and Mechanisms

The biological activity of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride is primarily related to its specific binding properties with biological molecules, particularly sulfated glycosaminoglycans (sGAGs) .

Binding Specificity

The compound demonstrates high affinity for sulfated glycosaminoglycans, making it a valuable tool in quantitative analysis of these important biological molecules . This specificity is attributed to the cationic nature of the dye and its structural features, which enable electrostatic interactions with the negatively charged sulfate groups present in glycosaminoglycans.

Structure-Activity Relationships

The biological activity of this compound is influenced by several structural features that contribute to its specialized functions:

Structural FeatureContribution to Activity
Phenothiazine coreProvides the basic chromophore structure responsible for the compound's optical properties
Dimethylamino groupsEnhance lipophilicity and influence binding interactions with biological molecules
Zinc coordinationModifies the electronic properties and stability of the complex
Methyl substituents at positions 1,9Alter the binding characteristics compared to unmethylated analogs

Applications in Scientific Research

The primary application of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride in scientific research is in the quantification of sulfated glycosaminoglycans through the Dimethylmethylene Blue (DMMB) assay .

The DMMB Assay

The DMMB assay represents a significant analytical technique that enables rapid quantification of sulfated glycosaminoglycans in various biological samples. This spectrophotometric method relies on the specific binding between the dye and sGAGs, resulting in measurable changes in absorption spectra .

The assay procedure typically involves:

  • Sample preparation and standardization

  • Addition of the DMMB reagent

  • Spectrophotometric measurement

  • Quantification against standard curves

Despite its widespread use, the DMMB assay requires careful attention to several technical considerations to ensure accurate results. These include potential interference from sample components, pH considerations, and optimization of dye concentration .

Additional Research Applications

Beyond the standard DMMB assay, the compound has been utilized in various research contexts, including:

  • Cell culture studies examining colony formation

  • Investigations of radiation effects on cellular systems

  • Cartilage and connective tissue research

For example, the compound has been employed in protocols analyzing colony formation following radiation treatment, where it serves as a staining agent that facilitates the visualization and quantification of cellular colonies .

Technical Considerations in Laboratory Use

When working with dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride in laboratory settings, several technical factors must be considered to ensure optimal results and reproducibility.

Solution Preparation

Proper preparation of working solutions is critical for applications such as the DMMB assay. This typically involves:

  • Accurate weighing of the compound

  • Selection of appropriate solvents

  • pH adjustment to optimize binding specificity

  • Storage considerations to maintain stability

Assay Optimization

The optimization of assays utilizing this compound requires attention to several variables:

ParameterConsideration
Dye concentrationAffects sensitivity and linearity range
pHInfluences binding specificity and background interference
Ionic strengthModifies binding kinetics and stability
Sample preparationPotential interference from sample components

Relationship to Other Phenothiazine Derivatives

Dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride belongs to the broader family of phenothiazine derivatives, which have diverse applications in medicine and research. Understanding this compound in the context of related structures provides valuable perspective on its specialized role .

Comparison with Parent Phenothiazine

While the parent phenothiazine compound has limited direct applications, its derivatives have revolutionized multiple fields, including psychiatry, allergy treatment, and antimicrobial therapy . The specific modifications present in dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride optimize it for specialized analytical applications rather than therapeutic use.

The parent phenothiazine (S(C6H4)2NH) serves as a prototypical pharmaceutical lead structure in medicinal chemistry, providing the fundamental scaffold upon which various bioactive compounds are developed . In contrast, the dimethylated, zinc-coordinated derivative discussed here has been optimized specifically for analytical applications involving glycosaminoglycan detection.

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